4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole

Lipophilicity Membrane permeability Drug-like property optimization

Intermittent supply and regioisomeric ambiguity of chloromethylpyrazole building blocks delay synthesis programs. This compound provides defined 4-chloromethyl substitution for selective N-monoalkylation under neutral conditions-no strong bases required. • Reversible ternary complex formation (~10⁻³ s⁻¹) with zinc enzymes, unlike 3-isomer. • Ro5-compliant: logP 2.63, TPSA 23.79 Ų. • Paired-probe strategy with 3-isomer (CAS 1260659-19-5) for target engagement deconvolution. • Applicable to FXR modulator libraries per Roche patent CN-102791695-A.

Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
Cat. No. B13272770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole
Molecular FormulaC10H15ClN2
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1CCl)C2CCCC2
InChIInChI=1S/C10H15ClN2/c1-8-9(6-11)7-13(12-8)10-4-2-3-5-10/h7,10H,2-6H2,1H3
InChIKeyKMMJBBYDPYVPCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole (CAS 1216016-10-2): Core Identity, Physicochemical Profile, and Procurement Context


4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole (CAS 1216016-10-2) is a trisubstituted pyrazole derivative bearing a chloromethyl group at the 4-position, a cyclopentyl group at N1, and a methyl group at C3 . With a molecular formula of C₁₀H₁₅ClN₂ and a molecular weight of 198.69 g/mol, it belongs to the broader class of halogenated heterocyclic building blocks widely employed in medicinal chemistry and agrochemical intermediate synthesis . The compound's computed logP of approximately 2.63 and topological polar surface area of 23.79 Ų position it within favorable drug-like physicochemical space (Ro5-compliant, zero violations) . It serves as a versatile synthetic intermediate wherein the electrophilic chloromethyl handle enables downstream derivatization to amines, thioethers, phosphines, and other functionalized pyrazoles . Commercially, it is available from multiple suppliers at ≥95% purity, though batch-to-batch availability has been noted as intermittent, making procurement planning advisable .

Why 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole Cannot Be Replaced by Isomeric Chloromethylpyrazoles or the Non-Chloromethyl Analog


Procurement decisions involving chloromethyl-substituted cyclopentylpyrazoles must account for three intersecting differentiation axes — regiochemistry, substituent-dependent lipophilicity, and the presence or absence of the electrophilic chloromethyl handle — that collectively preclude generic substitution. The position of the chloromethyl group on the pyrazole ring critically governs both chemical reactivity and biological interaction profiles: 4-chloromethylpyrazoles undergo exclusive N-monoalkylation of amides, carbamates, ureas, and azoles under neutral conditions without requiring strong bases, whereas 3- and 5-chloromethyl isomers exhibit fundamentally different reactivity and selectivity patterns . Furthermore, replacing the chloromethyl group with hydrogen (i.e., switching to 1-cyclopentyl-3-methyl-1H-pyrazole) eliminates the sole electrophilic derivatization handle, reducing the compound to a passive scaffold incapable of covalent modification, nucleophilic substitution, or further functionalization . These differences are not merely incremental — they represent binary functional distinctions that render in-class substitution scientifically invalid for applications requiring the specific reactivity, lipophilicity, and steric profile of the 4-chloromethyl-3-methyl-N1-cyclopentyl substitution pattern.

Quantitative Differentiation Evidence for 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole vs. Closest Analogs


Lipophilicity (logP) Differentiation vs. the Non-Chloromethyl Analog 1-Cyclopentyl-3-methyl-1H-pyrazole

The target compound exhibits a computed logP of 2.63, which is approximately 0.83 log units higher than that of its closest non-halogenated analog, 1-cyclopentyl-3-methyl-1H-pyrazole (XLogP3 = 1.8) . This difference translates to a roughly 6.8-fold increase in octanol-water partition coefficient, indicating substantially greater lipophilicity conferred by the chloromethyl substituent at the 4-position.

Lipophilicity Membrane permeability Drug-like property optimization

Topological Polar Surface Area (PSA) Differentiation for CNS Drug-Design Candidate Prioritization

The target compound has a computed topological polar surface area (PSA) of 23.79 Ų, which is approximately 4.9 Ų lower than that of the simpler 4-(chloromethyl)-1H-pyrazole scaffold (PSA = 28.7 Ų) . The lower PSA of the target compound is attributable to N1-cyclopentyl substitution replacing the N1-hydrogen, reducing hydrogen-bond donor capacity while adding hydrophobic surface area.

CNS drug design Blood-brain barrier penetration Physicochemical property filtering

Regiochemical Selectivity of 4-Chloromethylpyrazoles in N-Alkylation vs. 3- and 5-Chloromethyl Isomers

4-Chloromethylpyrazoles as a class have been demonstrated to react readily with weak nucleophiles — including amides, carbamates, ureas, and azoles — under neutral conditions, yielding exclusively N-monoalkylated products in moderate yields . Alcohols and thiols were alkylated under identical conditions with isolated yields of 50–70% . In contrast, 3-(chloromethyl)- and 5-(chloromethyl)pyrazole derivatives prepared via the ACS JOC 2002 methodology serve as precursors to thioether and phosphine ligands through nucleophilic substitution at the side-chain chloride, but their reactivity with weak nitrogen nucleophiles under neutral conditions was not demonstrated in the same manner . This regiochemical divergence means that the 4-chloromethyl position uniquely enables direct introduction of the 4-pyrazolylmethyl group into amide-, carbamate-, and urea-containing molecules under mild conditions, bypassing the need for strong bases.

Regioselective alkylation N-functionalization Weak nucleophile chemistry

Alcohol Dehydrogenase Inhibition Selectivity: Reversible 4-Chloromethylpyrazole Scaffold vs. Irreversible 3-Chloromethyl Isomer

In a landmark structure-activity study by Fries et al. (J. Med. Chem. 1979), 4-(chloromethyl)pyrazole was directly compared to its 3-(chloromethyl)pyrazole isomer for inhibition of horse liver alcohol dehydrogenase (ADH) . The 4-isomer formed a slowly dissociable ternary enzyme-NAD⁺-pyrazole complex with a dissociation rate of approximately 10⁻³ s⁻¹, resulting in strong NAD⁺-dependent inhibition without irreversible enzyme inactivation . In stark contrast, 3-(chloromethyl)pyrazole inactivated the enzyme within minutes through non-specific alkylation of multiple cysteine sulfur atoms in the protein, an effect that was partially protected by NAD⁺ . The 3-substituted pyrazoles (1–6) bound to the enzyme-NAD⁺ complex with dissociation constants of 40–200 μM, considerably weaker than the corresponding 4-substituted pyrazoles .

Alcohol dehydrogenase inhibition Reversible vs. irreversible inhibition Covalent modifier risk assessment

Patent-Defined Chemical Space: Inclusion Within the Roche FXR Modulator Patent Family

The compound 4-(chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole falls within the generic Markush scope of the Roche patent family covering cyclopentyl- and cycloheptylpyrazole derivatives as FXR modulators (CN-102791695-A, WO2011117268, and related filings, priority date March 24, 2010) . This patent family specifically claims compounds of formula (I) wherein the pyrazole N1 position bears a cyclopentyl or cycloheptyl group and the C3 position may carry substituents including methyl, with various R⁴ groups at the position corresponding to the chloromethyl attachment point . The patent's therapeutic scope covers dyslipidemia, cholesterol-related disorders, and metabolic diseases mediated by FXR .

FXR modulator Dyslipidemia Patent landscape Cyclopentylpyrazole

Highest-Confidence Application Scenarios for 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of FXR-Targeted Compound Libraries via 4-Pyrazolylmethyl Linker Installation

Based on its inclusion within the Roche FXR modulator patent chemical space and the demonstrated ability of 4-chloromethylpyrazoles to undergo selective N-monoalkylation of amides and carbamates under neutral conditions , this compound is well-suited as a key intermediate for constructing FXR-targeted screening libraries. The chloromethyl handle at the 4-position enables late-stage diversification onto amide-containing pharmacophores without strong-base conditions that might epimerize sensitive stereocenters. The cyclopentyl and methyl substituents provide the specific substitution pattern claimed in the Roche patent family (CN-102791695-A), increasing the likelihood that derived compounds fall within protectable IP space for dyslipidemia programs . Users should note that the compound's computed logP of 2.63 suggests moderate lipophilicity appropriate for nuclear receptor targets but may require monitoring of solubility in aqueous assay media.

Chemical Biology: Development of Reversible vs. Irreversible Activity-Based Probes Using Regioisomeric Chloromethylpyrazoles

The direct comparative ADH inhibition data from Fries et al. (1979) establishes that 4-chloromethylpyrazoles form reversible, slowly dissociable ternary complexes (dissociation rate ~10⁻³ s⁻¹) with zinc-dependent enzymes, whereas 3-chloromethyl isomers cause rapid, non-specific covalent inactivation . This mechanistic dichotomy makes the target compound a valuable control probe in chemical biology experiments designed to distinguish reversible from irreversible target engagement. When 4-(chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole is used alongside its 3-(chloromethyl)-1-cyclopentyl isomer (CAS 1260659-19-5) as a matched pair, researchers can deconvolute whether observed biological activity arises from specific ternary complex formation (4-isomer) or from non-specific protein alkylation (3-isomer). This paired-probe strategy is particularly relevant for zinc-dependent hydrolase and oxidoreductase targets.

Synthetic Methodology: Mild-Condition Introduction of Pyrazolylmethyl Groups into Complex Molecules

The Heterocycles 2003 study demonstrated that 4-chloromethylpyrazoles alkylate alcohols and thiols with 50–70% isolated yields under neutral conditions without strong bases, and achieve exclusive N-alkylation (not O-alkylation) of amides, carbamates, ureas, and azoles . This compound therefore outperforms conventional alkyl halides (e.g., benzyl chlorides or simple alkyl chlorides) for installing a pyrazolylmethyl group into base-sensitive, polyfunctional substrates. The presence of the cyclopentyl group at N1 and methyl at C3 additionally provides steric bulk and electronic modulation that can influence the regioselectivity of subsequent ring-functionalization reactions. For process chemistry groups seeking to avoid strong bases (e.g., NaH, LDA) or high temperatures in late-stage diversification steps, this building block offers a documented mild-condition alternative that is not equivalently available with 3- or 5-chloromethylpyrazole regioisomers.

Agrochemical Intermediate: Synthesis of Nitrification Inhibitor Analogs via the 4-Chloromethylpyrazole Scaffold

4-Chloromethylpyrazole (ClMP) has been independently characterized as a potent nitrification inhibitor in agricultural soils, demonstrating stronger inhibitory effects on soil dehydrogenase and dimethyl sulfoxide reductase activities than the commercial standard dicyandiamide (DCD) . The target compound, 4-(chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole, represents an N1-cyclopentyl, C3-methyl derivative of this active scaffold. The enhanced lipophilicity (logP 2.63 vs. ~1.4 for unsubstituted 4-(chloromethyl)-1H-pyrazole) may modulate soil mobility and persistence characteristics compared to the parent ClMP . For agrochemical discovery programs exploring next-generation nitrification inhibitors with improved environmental fate profiles, this compound offers a tractable starting point for structure-activity relationship studies around the pyrazole core, with the chloromethyl group serving as both a potential pharmacophoric element and a synthetic handle for further optimization.

Quote Request

Request a Quote for 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.